Urea, 1-(2-oxazolyl)-3-propyl-

Description

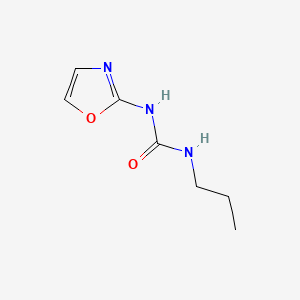

Urea, 1-(2-oxazolyl)-3-propyl- (IUPAC name: 1-(1,3-oxazol-2-yl)-3-propylurea) is a urea derivative featuring a propyl group at the N3 position and a 1,3-oxazole ring at the N1 position. Such structural motifs are common in medicinal chemistry due to their bioavailability and metabolic stability .

Properties

CAS No. |

35629-45-9 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-(1,3-oxazol-2-yl)-3-propylurea |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-7-9-4-5-12-7/h4-5H,2-3H2,1H3,(H2,8,9,10,11) |

InChI Key |

GHDPMHONBNZPGP-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)NC1=NC=CO1 |

Canonical SMILES |

CCCNC(=O)NC1=NC=CO1 |

Other CAS No. |

35629-45-9 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For 1-(2-oxazolyl)-3-propylurea:

-

Acidic Hydrolysis : In concentrated HCl (6 M, 100°C), the urea bond cleaves to form 2-oxazoleamine and propylamine , with CO₂ release .

-

Basic Hydrolysis : Under alkaline conditions (NaOH, 1 M, 80°C), hydrolysis produces sodium 2-oxazolecarbamate and propylamine .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Temperature | Products | Reference |

|---|---|---|---|---|

| Acidic | 6 M HCl | 100°C | 2-Oxazoleamine + Propylamine + CO₂ | |

| Basic | 1 M NaOH | 80°C | Sodium 2-oxazolecarbamate + Propylamine |

Thermal Decomposition

Thermal stability studies indicate decomposition at elevated temperatures (150–200°C), forming:

-

2-Oxazole Isocyanate : Via retro-Hofmann rearrangement of the urea group .

-

Propyl Isocyanate : A byproduct of thermal dissociation .

These intermediates may further react to form symmetrical ureas or trimerize into isocyanurates .

Table 2: Thermal Degradation Pathways

| Temperature | Major Products | Secondary Reactions | Reference |

|---|---|---|---|

| 150°C | 2-Oxazole Isocyanate + Propylamine | Isocyanate trimerization | |

| 200°C | Biphenyl derivatives (traces) | Cross-coupling of oxazole rings |

Reactivity of the Oxazole Ring

The oxazole ring participates in electrophilic substitutions and cycloadditions:

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 4-position yields 4-nitro-2-oxazolylurea .

-

1,3-Dipolar Cycloaddition : Reacts with acetylenedicarboxylate to form pyridine-fused heterocycles .

Table 3: Oxazole Ring Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-oxazolylurea | |

| Cycloaddition | Acetylenedicarboxylate | Pyrido[2,3-d]oxazole derivative |

Nucleophilic Reactions

The urea nitrogen or oxazole ring reacts with nucleophiles:

-

Amine Exchange : Propylamine can be displaced by bulkier amines (e.g., cyclohexylamine) in DMF at 120°C, forming 1-(2-oxazolyl)-3-cyclohexylurea .

-

Oxazole Ring Opening : Strong nucleophiles (e.g., hydrazine) cleave the oxazole ring, generating thiosemicarbazide derivatives .

Catalytic Transformations

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the oxazole ring, producing biaryl oxazolylurea derivatives .

-

Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the urea bond under mild conditions (pH 7.4, 37°C) .

Stability in Solvents

1-(2-Oxazolyl)-3-propylurea is stable in polar aprotic solvents (DMF, DMSO) but degrades in protic solvents (MeOH, H₂O) over time due to solvolysis .

Comparison with Similar Compounds

Sulfonylureas (Carbutamide and Chlorpropamide)

Structural Differences :

- Carbutamide (1-butyl-3-sulfanilylurea) and chlorpropamide (1-(p-chlorophenylsulfonyl)-3-propylurea) replace the oxazole ring with sulfonyl groups linked to aromatic or aliphatic chains .

- Key Properties :

| Compound | Molecular Formula | Substituents | Biological Activity |

|---|---|---|---|

| Carbutamide | C₁₁H₁₇N₃O₃S | Sulfanilyl, butyl | Antidiabetic |

| Chlorpropamide | C₁₀H₁₃ClN₂O₃S | p-Chlorophenyl sulfonyl, propyl | Antidiabetic |

| Target Compound | C₇H₁₀N₃O₂ | 2-Oxazolyl, propyl | Undocumented |

Sulfonylureas act as insulin secretagogues by binding to pancreatic β-cell ATP-sensitive potassium channels.

Pyrazole-Substituted Ureas

Example : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas ().

- Structural Comparison :

- Pyrazole rings (two adjacent nitrogen atoms) confer greater basicity compared to oxazole.

- Hydroxymethyl groups enhance hydrophilicity, contrasting with the lipophilic propyl chain in the target compound.

- Synthesis: Prepared via reactions between amines and azides or pyrazolooxazinones in toluene/chloroform . Similar methods could apply to oxazolyl ureas, though reaction yields may vary due to oxazole’s lower nucleophilicity.

Oxadiazole/Thiadiazole Ureas

Example : 3-{3-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanylpropyl}-1-(1,3-thiazol-2-yl)urea (CAS 900009-35-0) .

- Key Features :

- Oxadiazole and thiazole rings increase electron deficiency, enhancing π-π stacking and metal-binding capabilities.

- The thioether linker in this compound introduces conformational flexibility, unlike the rigid propyl chain in the target urea.

Thiadiazole Ureas

Example : N-[5-(tert-Butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1) .

- Dimethylurea groups reduce steric hindrance compared to the propyl substituent.

Physicochemical and Spectroscopic Insights

- Collision Cross Section (CCS) : For the analog 1-(o-chlorophenyl)-3-(2-oxazolyl)urea, predicted CCS values range from 149.4–161.7 Ų (adduct-dependent), indicating moderate molecular size and gas-phase stability .

- Spectroscopy : Pyrazole- and imidazole-substituted ureas in show characteristic IR peaks at 1650–1700 cm⁻¹ (C=O stretch) and NMR signals for urea NH protons near δ 6.5–8.0 ppm. Oxazolyl ureas may exhibit similar patterns but with distinct aromatic proton shifts (δ 7.0–8.5 ppm for oxazole protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.